molecular formula C20H12ClIN2O2S B5172227 N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

货号 B5172227
分子量: 506.7 g/mol
InChI 键: AYBQFRYMLCGZCN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide, commonly known as BI-2536, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It belongs to the family of Polo-like kinase (PLK) inhibitors, which are known to play a crucial role in the regulation of cell division. BI-2536 has been shown to have potent anti-tumor activity both in vitro and in vivo, making it a promising candidate for cancer therapy.

作用机制

BI-2536 is a highly selective inhibitor of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1, a serine/threonine kinase that plays a critical role in cell division. N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1 is involved in multiple stages of mitosis, including centrosome maturation, spindle assembly, chromosome alignment, and cytokinesis. By inhibiting N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1, BI-2536 disrupts these processes, leading to mitotic arrest and subsequent cell death.
Biochemical and Physiological Effects:
BI-2536 has been shown to have a range of biochemical and physiological effects in cancer cells. In addition to inducing mitotic arrest, it has been shown to inhibit DNA synthesis and repair, as well as promote the degradation of cyclin B1, a key regulator of cell cycle progression. Furthermore, BI-2536 has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.

实验室实验的优点和局限性

One of the main advantages of BI-2536 is its potency and selectivity for N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1. This makes it an ideal tool for studying the role of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide1 in cancer biology. However, one of the limitations of BI-2536 is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo. Moreover, like many other small molecule inhibitors, BI-2536 can have off-target effects, which can complicate the interpretation of experimental results.

未来方向

There are several potential future directions for the development of BI-2536 and other N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors. One possibility is the development of more potent and selective inhibitors that can overcome the limitations of current inhibitors. Another possibility is the combination of N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors with other anti-cancer agents to enhance their efficacy. Moreover, the identification of biomarkers that can predict response to N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors could enable the development of personalized cancer therapies. Overall, BI-2536 and other N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide inhibitors represent a promising avenue for the development of new cancer therapies.

合成方法

The synthesis of BI-2536 involves a multistep process that starts with the reaction of 2-chloro-5-iodobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then coupled with 3-(1,3-benzothiazol-2-yl)-4-hydroxybenzylamine using N,N-dimethylformamide (DMF) as a solvent and triethylamine as a base. The resulting intermediate is then treated with 4-dimethylaminopyridine (DMAP) and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to form the final product, BI-2536.

科学研究应用

BI-2536 has been extensively studied in various preclinical models of cancer, including breast, lung, colon, and prostate cancer. It has been shown to inhibit the growth of cancer cells by inducing mitotic arrest and subsequent apoptosis. Moreover, BI-2536 has been shown to have synergistic effects when used in combination with other anti-cancer agents, such as taxanes and DNA-damaging agents.

属性

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClIN2O2S/c21-15-7-5-11(22)9-13(15)19(26)23-12-6-8-17(25)14(10-12)20-24-16-3-1-2-4-18(16)27-20/h1-10,25H,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYBQFRYMLCGZCN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)NC(=O)C4=C(C=CC(=C4)I)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClIN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-chloro-5-iodobenzamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。